A hydroxynaphthoquinone that has antimicrobial activity and is being used in antimalarial protocols.
Atovaquone
CAS No.: 137732-39-9
Cat. No.: VC0193660
Molecular Formula: C22H19ClO3
Molecular Weight: 366.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 137732-39-9 |
---|---|
Molecular Formula | C22H19ClO3 |
Molecular Weight | 366.8 g/mol |
IUPAC Name | 3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione |
Standard InChI | InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2 |
Standard InChI Key | BSJMWHQBCZFXBR-UHFFFAOYSA-N |
SMILES | C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Canonical SMILES | C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Introduction
Chemical Structure and Properties
Atovaquone (C₂₂H₁₉ClO₃) is a hydroxy-1,4-naphthoquinone analog of ubiquinone with a molecular weight of 366.837 g/mol . Its chemical name is 2-(trans-4-(p-Chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone . As a highly lipophilic compound with low aqueous solubility, atovaquone is extensively bound to plasma proteins (>99.9%) . The structural similarity to ubiquinone (coenzyme Q10) is fundamental to its mechanism of action as a competitive inhibitor in various biological systems .
Physical and Chemical Characteristics
Atovaquone's physical properties significantly influence its pharmacokinetic profile and bioavailability. The compound's highly lipophilic nature necessitates special formulation strategies to enhance its absorption. The current oral suspension formulation provides significantly better bioavailability compared to earlier tablet formulations, with smaller particle sizes facilitating absorption .
Mechanism of Action
Atovaquone exhibits a distinctive mechanism of action that targets cellular energetics, primarily through interference with mitochondrial function.
Antimalarial Activity
As an antimalarial agent, atovaquone functions as a competitive inhibitor of ubiquinol, specifically targeting the mitochondrial electron transport chain at the bc1 complex . This inhibition results in a cascade of effects:
-
Interference with pyrimidine biosynthesis through inhibition of dihydroorotate dehydrogenase (DHODH) activity
-
Reduction in purine biosynthesis as a secondary consequence of mitochondrial impairment
Notably, atovaquone demonstrates stage-specific activity against malaria parasites, primarily affecting late trophozoites rather than early "ring" stages, which explains its relatively slow parasiticidal action compared to other antimalarials like artemisinin and chloroquine .
Anticancer Mechanisms
Research has revealed that atovaquone's mitochondrial inhibition has potential anticancer applications through multiple pathways:
-
Suppression of oxidative phosphorylation (OXPHOS) in cancer cells, particularly affecting chemotherapy-resistant acute myeloid leukemia (AML) blasts that rely on this metabolic pathway
-
Activation of the integrated stress response pathway via phosphorylation of eIF2α, a key regulator of protein translation
-
Upregulation of the transcription factor ATF4 and its downstream targets, including proapoptotic genes CHOP and CHAC1
-
Inhibition of the mechanistic target of rapamycin (mTOR) pathway through upregulation of REDD1, an ATF4 target gene
Pharmacokinetics and Absorption
Atovaquone demonstrates unique pharmacokinetic properties that influence its clinical application and dosing strategies.
Absorption and Bioavailability
The bioavailability of atovaquone is highly dependent on formulation and food intake. The current oral suspension formulation provides approximately two-fold greater bioavailability compared to earlier tablet formulations in both fasting and fed states . Food dramatically enhances atovaquone absorption, with a standard meal (containing 23g fat) significantly increasing bioavailability .
Distribution, Metabolism, and Elimination
Atovaquone has an exceptionally long half-life of 2-3 days, attributed to presumed enterohepatic cycling and eventual fecal elimination . Available evidence indicates that atovaquone undergoes minimal to no metabolism in humans . Its extensive plasma protein binding (>99.9%) contributes to its prolonged presence in the circulation and potential for drug interactions .
Clinical Applications
Other Antiprotozoal Applications
Beyond malaria, atovaquone has established efficacy against Pneumocystis carinii (now renamed Pneumocystis jirovecii), the causative agent of Pneumocystis pneumonia (PCP), which is a significant opportunistic infection in immunocompromised individuals, particularly those with HIV/AIDS .
COVID-19 Treatment Investigations
Drug Interactions and Adverse Effects
Formulation Considerations
The bioavailability of atovaquone varies significantly with formulation and administration conditions. The current oral suspension formulation provides substantially improved bioavailability compared to tablet formulations, with particle size being a critical factor in absorption . Administration with food, particularly meals containing fat, dramatically increases bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume